[3,3'-Bipyridine]-5-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
5-pyridin-3-ylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3/c12-5-9-4-11(8-14-6-9)10-2-1-3-13-7-10/h1-4,6-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLNVPMNYUHAIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660345 | |
| Record name | [3,3'-Bipyridine]-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1802-33-1 | |
| Record name | [3,3′-Bipyridine]-5-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1802-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3,3'-Bipyridine]-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Enduring Significance of Bipyridine Scaffolds in Chemistry
Bipyridine scaffolds are a cornerstone of both organic and inorganic chemistry, valued for their versatility and robust nature. mdpi.com These heterocyclic compounds, consisting of two interconnected pyridine (B92270) rings, are most renowned for their role as ligands in coordination chemistry. researchgate.net The nitrogen atoms in the pyridine rings readily coordinate with a vast array of metal ions, forming stable complexes with diverse electronic and photophysical properties. mdpi.com This has led to their widespread use in fields such as catalysis, where bipyridine-metal complexes facilitate a multitude of chemical transformations, and in materials science for the development of luminescent materials, sensors, and solar cells. researchgate.net
The ease with which the bipyridine framework can be functionalized allows chemists to fine-tune the steric and electronic properties of the resulting ligands. nih.gov This tunability is crucial for designing molecules with specific functions, from biologically active compounds in medicinal chemistry to the building blocks of complex supramolecular assemblies. mdpi.com The inherent redox stability of the bipyridine unit further adds to its appeal, making it a reliable component in systems designed for electron transfer processes.
Unique Architectural Features of 3,3 Bipyridine 5 Carbonitrile for Research
[3,3'-Bipyridine]-5-carbonitrile distinguishes itself from the broader bipyridine family through a combination of its linkage and substitution pattern. The 3,3'-linkage between the two pyridine (B92270) rings results in a non-coplanar arrangement in its free state, which has significant implications for its coordination behavior. Unlike the more common 2,2'-bipyridines that act as chelating ligands, 3,3'-bipyridine (B1266100) derivatives typically function as bridging or monodentate ligands, enabling the construction of coordination polymers and metal-organic frameworks (MOFs). smolecule.com
The most defining feature of this molecule is the presence of a carbonitrile (-C≡N) group at the 5-position. The nitrile group is strongly electron-withdrawing, which significantly modifies the electronic properties of the bipyridine scaffold. This enhances its π-acceptor capabilities, influencing the stability and reactivity of the metal complexes it forms. The nitrile's nitrogen atom can also participate in coordination to a metal center or act as a hydrogen bond acceptor, adding another layer of functionality. nih.govacs.org These electronic and structural characteristics make this compound a valuable building block for materials with interesting photophysical properties, such as luminophores and fluorescent sensors. researchgate.netchimicatechnoacta.ruchimicatechnoacta.ru For instance, related cyano-substituted bipyridine derivatives have been shown to exhibit significant changes in their fluorescence emission upon binding to metal ions like Zn²⁺ and Cd²⁺, highlighting their potential as chemosensors. researchgate.netchimicatechnoacta.ru
The Historical Context of Bipyridine Derivatives in Scientific Endeavors
Transition Metal-Catalyzed Cross-Coupling Strategies for Bipyridine-Nitriles
Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and several methods have been adapted for the synthesis of bipyridine derivatives. These reactions typically involve the coupling of two different pyridine (B92270) fragments, at least one of which is functionalized to participate in the catalytic cycle.
Suzuki-Miyaura Coupling Approaches
The Suzuki-Miyaura coupling is a widely used method for constructing C(sp²)–C(sp²) bonds, including those in bipyridine structures. mdpi.compreprints.org This reaction typically involves the palladium-catalyzed coupling of a pyridyl boronic acid or ester with a halopyridine. mdpi.comresearchgate.net A major challenge in Suzuki coupling for bipyridine synthesis is the tendency of the bipyridine product to coordinate with the palladium catalyst, leading to decreased catalytic activity. mdpi.comwikipedia.org Therefore, the design of the catalytic system, including the choice of ligands and catalyst precursors, is crucial for a successful reaction. mdpi.comresearchgate.net
Several strategies have been developed to overcome this limitation. For instance, the use of cyclopalladated ferrocenylimine catalysts has been shown to be effective for the coupling of 3-pyridine boronic pinacol (B44631) ester with pyridyl halides, providing high yields of bipyridine derivatives. mdpi.comwikipedia.org These catalysts are notably stable in air. mdpi.comwikipedia.org Another approach involves using imidazolium (B1220033) salts as ligands for the palladium catalyst, which has achieved very high turnover numbers. mdpi.comwikipedia.org While effective for 3- and 4-pyridylboronic acids, the synthesis of 2,2'-bipyridines using this method can be less efficient. researchgate.netresearchgate.net
| Catalyst/Ligand System | Reactants | Product Type | Key Features |
| Cyclopalladated ferrocenylimine | 3-Pyridine boronic pinacol ester, Pyridyl halides | Bipyridine derivatives | High yields, air-stable catalyst. mdpi.comwikipedia.org |
| Imidazolium salt ligand | Pyridylboronic acid, Bromopyridine | Bipyridine derivatives | High turnover number. mdpi.comwikipedia.org |
| PdCl₂(dcpp) | Tetrabutylammonium 2-pyridylborate salts, Chloropyridines | Bipyridine products | Good to excellent yields. mdpi.com |
| Pd(PPh₃)₄ and Na₂CO₃ | Pyridyl boronic acids, Bromopyridines | Bipyridine products | Moderate yields, requires high catalyst loading. mdpi.com |
Negishi Coupling Methods
The Negishi coupling, which pairs an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, is a powerful and versatile method for synthesizing bipyridines. wikipedia.org It is known for its high yields, mild reaction conditions, and broad functional group tolerance, including groups like cyano (CN), which is central to this compound. orgsyn.orgorgsyn.org This method allows for the coupling of various carbon centers (sp³, sp², and sp), making it particularly useful in complex molecule synthesis. wikipedia.org
The reaction can be performed with a variety of pyridyl halides (chloro, bromo, and iodo) and pyridylzinc reagents. orgsyn.orgorgsyn.org Palladium catalysts are generally preferred due to their higher yields and functional group tolerance. wikipedia.org For example, a modified Negishi coupling using tetrakis(triphenylphosphine)palladium(0) has been effectively used for the synthesis of substituted 2,2'-bipyridines from 2-bromo- or 2-chloropyridines. organic-chemistry.org This method is scalable and accommodates various functional groups. organic-chemistry.org
A notable feature of Negishi coupling is its chemoselectivity. For instance, in dihalopyridines, the more reactive halide can be selectively coupled. orgsyn.orgorgsyn.org This allows for the synthesis of specifically substituted bipyridines. The reaction's tolerance to functional groups like nitriles makes it a direct route for the synthesis of compounds like this compound.
| Catalyst | Reactants | Product Type | Key Features |
| Tetrakis(triphenylphosphine)palladium(0) | Organozinc pyridyl reagents, 2-Bromo/2-Chloropyridines | Substituted 2,2'-bipyridines | Mild conditions, good to excellent yields (50-98%), tolerates various functional groups. organic-chemistry.org |
| PdBr(Ph)(PPh₃)₂ | Pyridylzinc reagents, Bromopyridines | Bipyridine derivatives | Air-stable catalyst, high yield. mdpi.com |
| Pd(dba)₂ and XPhos | 2-Pyridyl zinc halides, Bromopyridines | 2,2'-Bipyridine derivatives | Complements existing methods for coupling 2-pyridyl organometallics. mdpi.com |
| Pd(PPh₃)₄ | (3-(diisopropylcarbamoyl)-4-methoxypyridin-2-yl)zinc (II) chloride, 2-Bromopyridine | Substituted bipyridine | Synthesis of complex bipyridine structures. mdpi.com |
Stille Coupling Techniques
The Stille coupling utilizes organotin compounds (organostannanes) and organic halides, catalyzed by palladium. wikipedia.org It is a highly reactive method that can succeed where other couplings, like the Suzuki reaction, may fail. mdpi.com However, a significant drawback is the high toxicity of the organotin reagents. mdpi.comorgsyn.org
Stille coupling has been successfully employed to prepare a variety of functionalized 2,2'-bipyridines and 2,2':6',2''-terpyridines. acs.orgnih.govacs.org The reaction allows for the introduction of different functional groups in a modular fashion, providing access to a wide range of substituted bipyridines. acs.orgnih.govacs.org For example, various mono- and disubstituted 2,2'-bipyridines have been synthesized in high yields and on multigram scales using this method. cmu.edu The reaction conditions often involve heating in toluene (B28343) with a catalyst like tetrakis(triphenylphosphine)palladium(0). acs.org
A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine (B102527) has been developed, which can then be further functionalized in a stepwise manner using consecutive Stille couplings, demonstrating the utility of this method for creating complex bipyridine structures. nih.gov
| Catalyst | Reactants | Product Type | Key Features |
| Tetrakis(triphenylphosphine)palladium(0) | Bromopicolines, 2-Tributylstannylpyridine | Monomethyl-substituted bipyridines | Good yields, modular synthesis. acs.org |
| PdCl₂(NH₃)₂/Cationic 2,2'-bipyridyl | Aryl iodides/bromides, Organostannanes | Stille coupling products | Highly efficient in water, reusable aqueous phase. mdpi.com |
Palladium-Catalyzed C-H Arylation for Bipyridine Synthesis
A more recent and atom-economical approach to bipyridine synthesis is through the direct C-H arylation of pyridine. mdpi.com This method avoids the pre-functionalization of one of the pyridine rings (e.g., halogenation or conversion to a boronic acid), which is required in traditional cross-coupling reactions. Transition-metal-catalyzed C-H activation has emerged as a promising strategy for the synthesis of complex molecules. rsc.orgnih.govcsic.es
For example, the palladium-catalyzed non-directed C-3 arylation of pyridine has been reported to produce 3,3'-bipyridine (B1266100) in good yield. mdpi.com This method has also been applied to the synthesis of other pyridine-based structures. Another approach involves the C-H activation of pyridine N-oxides, which enables a modular and scalable synthesis of a diverse array of cationically charged azaarenes. rsc.orgnih.gov While not directly producing this compound, these methods showcase the potential of C-H activation for the synthesis of functionalized bipyridines.
| Catalyst System | Reactants | Product Type | Key Features |
| Pd-catalyst | Pyridine, Arylating agent | 3,3'-Bipyridine | Direct C-H arylation, atom-economical. mdpi.com |
| Pyridine N-oxide activation | Pyridine N-oxides, Trimethylamine, TFAA | Cationically charged azaarenes | Modular and scalable synthesis. rsc.orgnih.gov |
Decarboxylative and Desulfonylative Cross-Coupling Reactions
Decarboxylative and desulfonylative cross-coupling reactions represent alternative strategies for forming C-C bonds, using carboxylic acids or sulfones as coupling partners. These methods are advantageous as they utilize readily available starting materials and can avoid the use of organometallic reagents. wikipedia.orgnih.govblogspot.comacs.org
Palladium-catalyzed decarboxylative cross-coupling of pyridyl carboxylates with bromopyridines has been demonstrated, often assisted by microwave irradiation. mdpi.comacs.org The choice of ligand, such as 1,10-phenanthroline, can be critical for the efficiency of the decarboxylation process. mdpi.com This method has been used to synthesize 3- and 4-arylpyridines, which are of interest for pharmacological applications. researchgate.net
Desulfonylative cross-coupling has also emerged as a powerful tool. For instance, β-nitrile pyridylsulfones have been used as efficient latent sulfinate reagents in palladium-catalyzed cross-coupling reactions. mdpi.com This method shows good tolerance for multiple functional groups and substitution patterns, delivering the desired products in good to high yields. mdpi.com More recently, nickel-catalyzed desulfonylative reductive cross-coupling of aryl sulfones with aryl bromides has been developed, providing a route to diverse biaryl compounds. nih.govacs.org
| Reaction Type | Catalyst System | Reactants | Product Type |
| Decarboxylative Cross-Coupling | Pd-catalyst, 1,10-Phenanthroline | Pyridyl carboxylates, Bromopyridines | 3- or 4-arylpyridines. mdpi.comacs.orgnih.gov |
| Desulfonylative Cross-Coupling | Pd-catalyst | β-Nitrile pyridylsulfones, Bromopyridines | Arylpyridines. mdpi.com |
| Desulfonylative Reductive Cross-Coupling | Nickel-catalyst | Aryl sulfones, Aryl bromides | Biaryl compounds. nih.govacs.org |
Cycloaddition and Condensation Reactions in Bipyridine-Nitrile Synthesis
Cycloaddition and condensation reactions offer powerful and atom-economical routes to construct the pyridine ring system with embedded nitrile functionality.
Alkyne/Nitrile [2+2+2] Cycloaddition Routes
The transition metal-catalyzed [2+2+2] cycloaddition of alkynes and nitriles is a highly efficient and atom-economical method for the de novo synthesis of substituted pyridines. nih.govclockss.org This reaction allows for the simultaneous formation of multiple bonds in a single step. nih.gov Various transition metals, including cobalt and ruthenium, can catalyze this transformation. clockss.orgbaranlab.org
This methodology can be applied to the synthesis of bipyridines through several strategies, including fully intramolecular, partially intramolecular, and fully intermolecular reactions. clockss.org For instance, the reaction of α,ω-diynes with 2-cyanopyridine (B140075) derivatives in the presence of a ruthenium catalyst can produce 2,2'-bipyridines. clockss.org While highly effective for 2,2'-bipyridines, the synthesis of other isomers like 3,3'-bipyridines can be more challenging due to regioselectivity issues. clockss.org
Reactions Involving Cyano-Containing Precursors
The synthesis of this compound and its analogs can be achieved through condensation reactions involving precursors that already contain the cyano group. A one-pot reaction involving 3-acetylpyridine, an appropriately substituted benzaldehyde (B42025) (like 3,4-dimethoxybenzaldehyde), a cyano-containing active methylene (B1212753) compound (such as ethyl cyanoacetate (B8463686) or cyanothioacetamide), and ammonium (B1175870) acetate (B1210297) in a suitable solvent can yield 2,3'-bipyridine-5-carbonitriles. tandfonline.com
Another approach involves the Guareschi synthesis, where a β-dicarbonyl compound reacts with a β-enaminocarbonyl compound or a nitrile to form unsymmetrical pyridines. gcwgandhinagar.com Additionally, visible-light-induced C-C coupling of 1-benzyl-3-cyano-1,4-dihydropyridine has been reported for the synthesis of 1,1'-dibenzyl-3,3'-dicyano-1,1',4,4'-tetrahydro-4,4'-bipyridine, which can be a precursor to cyano-substituted bipyridines. frontiersin.org
Modern methods also include formal (3+3) cycloaddition reactions of enamines with unsaturated aldehydes and ketones, providing a practical route to various substituted pyridines. acs.orgacs.org
Table 2: Cycloaddition and Condensation Strategies for Bipyridine-Nitrile Synthesis
| Strategy | Description | Key Reactants | Catalyst/Conditions | Reference |
|---|---|---|---|---|
| [2+2+2] Cycloaddition | Atom-economical formation of the pyridine ring. | Alkynes, Nitriles | Transition metals (Co, Ru) | nih.govclockss.org |
| One-Pot Condensation | Multi-component reaction to build the substituted pyridine ring. | Aldehyde, Ketone, Cyano-active methylene compound, Ammonium acetate | Reflux in ethanol | tandfonline.com |
| Photocatalytic Coupling | C-C bond formation under mild, visible-light conditions. | 1-benzyl-3-cyano-1,4-dihydropyridine | Visible light | frontiersin.org |
| Formal (3+3) Cycloaddition | Organocatalyzed assembly of tri- or tetrasubstituted pyridines. | Enamines, Enals/Ynals/Enones | Organocatalyst | acs.orgacs.org |
Alternative and Emerging Synthetic Pathways for this compound
Research continues to explore more efficient and environmentally friendly methods for the synthesis of functionalized bipyridines.
Electrochemical Synthesis Routes
Electrochemical methods offer a promising alternative for the synthesis of bipyridine derivatives. mdpi.com These methods can often be performed at room temperature and avoid the use of harsh chemical oxidants or reductants. mdpi.com For example, the electrochemical coupling of 2-bromopyridines can be achieved using a sacrificial iron or zinc anode in DMF. mdpi.com Intramolecular electrochemical coupling of N,N'-dipyridylureas using graphite (B72142) electrodes has also been demonstrated. mdpi.com
While direct electrochemical synthesis of this compound has not been extensively reported, the general applicability of electrochemical coupling to pyridine derivatives suggests its potential for this target molecule. mdpi.comresearchgate.net The electrochemical behavior of bipyridinium salts (viologens) has been studied, indicating the electrochemical activity of the bipyridine core. researchgate.netwikipedia.org
Transition-Metal-Free Approaches
The development of synthetic methods that avoid the use of transition metals is a significant goal in green chemistry, aiming to reduce cost and environmental impact. For the synthesis of this compound and related structures, several transition-metal-free strategies have been investigated, primarily focusing on the construction of the pyridine or bipyridine core through C-C and C-N bond-forming reactions.
One notable approach involves the photocatalytic C-C coupling of 1,4-dihydropyridine (B1200194) derivatives. For instance, a concise and efficient method for the synthesis of 1,1′-dibenzyl-3,3′-dicyano-1,1′,4,4′-tetrahydro-4,4′-bipyridine has been described through the photocatalytic C-C coupling of 1-benzyl-3-cyano-1,4-dihydropyridine. frontiersin.org This reaction proceeds without the need for transition metals, oxidants, or other additives, relying on visible light to induce the coupling. frontiersin.org The resulting tetrahydrobipyridine can then, in principle, be aromatized to the corresponding bipyridine. The reaction conditions for the initial coupling are summarized in the table below.
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| Acetone (B3395972) | 60 | Moderate |
| Tetrahydrofuran (THF) | 67 | Moderate |
| Methanol | 57 | Moderate |
| 95% Ethanol | 62 | Moderate |
| Anhydrous Ethanol | Not specified | 84 |
Data derived from a study on the photocatalytic C-C coupling of 1-benzyl-3-cyano-1,4-dihydropyridine. frontiersin.org
Another significant transition-metal-free strategy is the use of multicomponent reactions (MCRs). MCRs allow for the construction of complex molecules in a single step from three or more starting materials, offering high atom economy and efficiency. The synthesis of highly functionalized pyridines, which can be precursors to bipyridines, has been achieved through various MCRs. For example, the synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines can be accomplished via a pseudo-four-component reaction of malononitrile, an aldehyde, and a thiol. While this does not directly yield the target bipyridine, the functional groups on the resulting pyridine offer handles for further transformation, including cross-coupling reactions to form the bipyridine linkage.
Furthermore, transition-metal-free C-H arylation methods have emerged as a powerful tool for the synthesis of biaryls, including bipyridines. These reactions often involve the generation of aryl radicals from diazonium salts or other precursors, which then react with another aromatic ring. For instance, visible light in combination with an organic photosensitizer like eosin (B541160) Y can catalyze the direct C-H arylation of heteroarenes with aryl diazonium salts. nih.gov This provides a metal-free pathway to form aryl-heteroaryl bonds, which could be applied to the synthesis of this compound by coupling a suitable pyridine precursor with a 3-cyanopyridine (B1664610) derivative.
Strategies Utilizing Sulfur and Phosphorus Compounds
The incorporation of sulfur and phosphorus reagents in synthetic strategies offers unique pathways for the construction of heterocyclic systems, including the pyridine core of the target molecule.
A relevant reaction involving sulfur is the Thorpe-Ziegler reaction, which is an intramolecular condensation of a dinitrile catalyzed by a base to form a cyclic β-enaminonitrile, which can then be converted to a cyclic ketone. mdpi.comchem-station.comwikipedia.org While typically used for the synthesis of carbocycles and other heterocyclic systems, variations of the Thorpe reaction, which is the intermolecular version, can be envisioned for the synthesis of cyanopyridines. The reaction involves the base-catalyzed self-condensation of aliphatic nitriles to form enamines. mdpi.comwikipedia.org This methodology could potentially be adapted to construct a substituted pyridine ring bearing a cyano group.
In the realm of phosphorus chemistry, phosphine (B1218219) oxides have been utilized in metal-free approaches for the regioselective phosphonation of pyridines. nih.gov While the primary products are phosphonated pyridines, the activation of the pyridine ring with a Lewis acid, such as BF₃·OEt₂, facilitates the nucleophilic addition of a phosphine oxide anion. nih.gov This type of activation could potentially be extended to other nucleophiles, offering a pathway for the introduction of different substituents. A study on the BF₃·OEt₂-mediated phosphonation of 3-cyanopyridine demonstrated that the reaction proceeds with high regioselectivity, yielding the C-4 phosphonated product in good yield. nih.gov This highlights the feasibility of activating a cyanopyridine ring towards nucleophilic attack in a metal-free manner.
| Pyridine Substrate | Phosphine Oxide | Lewis Acid | Base | Oxidant | Yield (%) |
|---|---|---|---|---|---|
| 3-Cyanopyridine | Diphenylphosphine oxide | BF₃·OEt₂ | tBuOK | Chloranil | 85 |
Data from a study on the regioselective phosphonation of pyridines. nih.gov
Furthermore, phosphorus ylides are versatile reagents in organic synthesis. While direct application to the synthesis of this compound is not prominently documented, their use in the formation of heterocyclic rings is well-established. For example, stable phosphorus ylides can be generated from the reaction of triphenylphosphine, dialkyl acetylenedicarboxylates, and an NH-acid. These ylides can then participate in various cyclization reactions. The development of novel synthetic routes utilizing such reactive intermediates could open new avenues for the construction of the desired bipyridine scaffold.
Complexation with Transition Metals
The structural arrangement of the nitrogen atoms in this compound, with one nitrogen in each pyridine ring, precludes the formation of chelate rings with a single metal center, a common feature for 2,2'-bipyridines. nih.gov Instead, this ligand is predisposed to act as a bridging ligand, connecting two different metal centers, or as a monodentate ligand, coordinating through one of its pyridine nitrogen atoms. The presence of the nitrile group introduces an additional potential coordination site.
In the formation of mononuclear complexes, this compound would typically coordinate to a metal center through one of its pyridine nitrogen atoms, leaving the second pyridine ring and the nitrile group available for further interactions or functionalization. Research on the related ligand, 3-cyanopyridine, demonstrates that in mononuclear complexes with transition metals like manganese, iron, cobalt, and nickel, the ligand initially coordinates solely through the pyridine nitrogen atom. rsc.org
For instance, in complexes of the type [M(II)Br₂(3-CNpy)₄], the 3-cyanopyridine ligands act as terminal ligands, coordinating only through their pyridine nitrogen atoms to the octahedrally coordinated metal center. rsc.org It is conceivable that this compound would form analogous mononuclear complexes, where it behaves as a monodentate ligand. The specific characteristics of such complexes, including their geometry and stability, would be influenced by the nature of the metal ion, the other ligands present in the coordination sphere, and the reaction conditions.
Table 1: Examples of Mononuclear Complexes with Related Pyridine-Nitrile Ligands
| Complex Formula | Metal Ion | Coordination Mode of Nitrile Ligand | Reference |
|---|---|---|---|
[MnBr₂(3-CNpy)₄] |
Mn(II) | Terminal (N-pyridyl) | rsc.org |
[FeBr₂(3-CNpy)₄] |
Fe(II) | Terminal (N-pyridyl) | rsc.org |
[CoBr₂(3-CNpy)₄] |
Co(II) | Terminal (N-pyridyl) | rsc.org |
[NiBr₂(3-CNpy)₄] |
Ni(II) | Terminal (N-pyridyl) | rsc.org |
This table presents data for the related ligand 3-cyanopyridine to infer potential behavior for this compound due to a lack of specific data for the latter.
The geometry of this compound makes it an ideal candidate for the construction of multinuclear metal complexes and coordination polymers. The two pyridine rings can bridge two metal centers, leading to the formation of discrete dinuclear or polynuclear species, or extended one-, two-, or three-dimensional networks.
Furthermore, the nitrile group can also participate in coordination, acting as a secondary bridging ligand. Studies on 3-cyanopyridine have shown that upon thermal treatment of mononuclear complexes, the nitrile group can coordinate to an adjacent metal center, forming coordination polymers. rsc.org In these structures, the metal atoms are linked by both halide and bridging 3-cyanopyridine ligands. This dual coordination ability of both the pyridine and nitrile nitrogens in this compound suggests its potential in designing complex multinuclear architectures with interesting magnetic or catalytic properties. The formation of such multinuclear assemblies is a key area of interest in the development of functional materials. chemscene.comnih.gov
Ligand Design and Modification in Bipyridine Nitrile Systems
The properties of metal complexes can be finely tuned by modifying the structure of the bipyridine ligand. The introduction of functional groups, such as the nitrile group in this compound, plays a crucial role in modulating the electronic and steric characteristics of the ligand and, consequently, the properties of its metal complexes.
The nitrile group (-C≡N) is a versatile functional group in ligand design. Its influence on the coordination behavior of this compound is twofold:
Electronic Effects: The nitrile group is strongly electron-withdrawing. frontiersin.orgnih.gov This property reduces the electron density on the pyridine rings, thereby affecting the σ-donating and π-accepting properties of the ligand. A decrease in electron density on the pyridine nitrogen atoms can weaken the metal-ligand bond. Conversely, the π-accepting character of the bipyridine ligand can be enhanced, which is significant in complexes with electron-rich metal centers. The nitrile nitrogen itself possesses a lone pair of electrons and can act as a weak Lewis base, enabling it to coordinate to metal ions, typically in a linear fashion. nih.gov This coordination is generally weaker than that of the pyridine nitrogen.
Bridging Capability: As mentioned earlier, the nitrile group can act as a bridging ligand, linking metal centers to form extended structures. nih.govrsc.org This is particularly relevant in the context of designing coordination polymers and metal-organic frameworks (MOFs). The ability of this compound to bridge through both its pyridine rings and the nitrile group offers a pathway to create complex, high-dimensional structures.
The properties of this compound as a ligand can be further tuned by introducing other substituents onto the bipyridine backbone.
Steric Tuning: The introduction of bulky groups at positions adjacent to the coordinating nitrogen atoms can create steric hindrance, influencing the coordination geometry and the stability of the resulting complexes. For example, substituents in the 6 and 6' positions of a bipyridine can protect the metal center. nih.gov While this compound itself does not have substituents in these positions, the principle remains relevant for designing derivatives with specific steric constraints.
Electronic Tuning: The electronic properties of the ligand can be systematically modified by introducing electron-donating or electron-withdrawing groups at various positions on the pyridine rings. For instance, studies on 2,2'-bipyridine complexes have shown that electron-withdrawing substituents, such as -CF₃ or -CN, shift the reduction potentials of the complexes to more positive values. frontiersin.orgnih.gov Conversely, electron-donating groups have the opposite effect. This electronic tuning is crucial for applications in catalysis and photochemistry, where the redox properties of the metal complex are paramount.
Table 2: Effect of Substituents on the Redox Potential of Bipyridine Complexes
| Ligand Substituent | Electronic Effect | Impact on Reduction Potential | Reference |
|---|---|---|---|
-CF₃ |
Strong electron-withdrawing | Shifts to more positive values | frontiersin.orgnih.gov |
-CN |
Weaker electron-withdrawing | Shifts to more positive values | frontiersin.orgnih.gov |
-N(Me)₂ |
Strong electron-donating | Shifts to more negative values | frontiersin.orgnih.gov |
-Ph |
Weaker electron-donating | Shifts to more negative values | frontiersin.orgnih.gov |
This table illustrates general trends observed for substituted 2,2'-bipyridine complexes, which can be extrapolated to understand the potential electronic tuning of this compound.
Future Research Trajectories and Academic Outlook for 3,3 Bipyridine 5 Carbonitrile
Innovations in Green Synthetic Methodologies
The synthesis of bipyridine derivatives, including [3,3'-Bipyridine]-5-carbonitrile, is undergoing a significant shift towards more environmentally sustainable methods. mdpi.comnih.gov Traditional synthetic routes often require harsh reaction conditions and produce significant waste, prompting researchers to explore greener alternatives. mdpi.com Future research will likely focus on optimizing and applying these green methodologies to the specific synthesis of this compound.
Key areas of innovation include:
Microwave-Assisted Synthesis: This technique has been recognized as a tool in green chemistry for its ability to significantly reduce reaction times and improve yields in the synthesis of pyridine (B92270) derivatives. nih.gov Applying microwave irradiation to the multi-component reactions that can form the bipyridine skeleton is a promising avenue for efficient and environmentally friendly production. nih.gov
Advanced Catalytic Systems: The development of highly efficient catalysts is crucial for green synthesis. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, are fundamental for creating the C-C bond between pyridine rings. mdpi.comnih.govresearchgate.net Future work will likely involve designing catalysts that are more stable, require lower loadings, and can function in greener solvents like water or ethanol. preprints.org For instance, the use of cyclopalladated ferrocenylimine catalysts has shown promise for high-yield Suzuki couplings of pyridyl derivatives under air-stable conditions. preprints.org
C-H Activation/Functionalization: A major goal in green chemistry is the direct functionalization of C-H bonds, which avoids the need for pre-functionalized starting materials and reduces the number of synthetic steps. researchgate.net Research into the direct C-H arylation of pyridines and the dimerization of activated pyridines represents a frontier in bipyridine synthesis. mdpi.comresearchgate.net Developing methods for the selective C-H activation to construct the this compound framework would be a significant advancement.
Table 1: Comparison of Synthetic Methodologies for Bipyridine Derivatives
| Methodology | Traditional Approach | Green Innovation | Anticipated Advantage |
|---|---|---|---|
| Energy Input | Conventional heating (oil baths, heating mantles) for extended periods. | Microwave irradiation. nih.gov | Rapid heating, shorter reaction times, often higher yields. |
| Catalysis | Stoichiometric reagents or less efficient catalysts. | High-turnover catalysts (e.g., Pd-pincer complexes, imidazolium-ligated Pd). mdpi.compreprints.org | Lower catalyst loading, reduced metal waste, higher efficiency. |
| Reaction Pathway | Multi-step synthesis requiring pre-functionalization (e.g., halogenation). | Direct C-H activation/coupling reactions. researchgate.net | Increased atom economy, fewer synthetic steps, reduced waste. |
| Solvents | Often reliant on volatile and toxic organic solvents. | Use of greener solvents (e.g., water, ethanol) or solvent-free conditions. | Reduced environmental impact and improved safety profile. |
Exploration of Novel Coordination Architectures
The this compound ligand is an exceptional building block for constructing novel coordination polymers (CPs) and metal-organic frameworks (MOFs). Its structure offers multiple coordination sites: the two nitrogen atoms of the bipyridine core and the nitrogen atom of the cyano group. This versatility allows for the formation of diverse and complex supramolecular structures. smolecule.comresearchgate.net
Future research is expected to explore the coordination of this compound with a wide range of metal ions to create new materials with unique properties. The introduction of the cyano group significantly influences the electronic properties and coordination behavior compared to simpler bipyridines. smolecule.com
Potential architectural outcomes include:
1D Polymeric Chains: The ligand can bridge metal centers to form linear or zigzag chains. Recent work on related bipyridine ligands has shown the formation of 1D polymeric chain structures with Cd(II) ions, which can be influenced by co-ligands and synthesis conditions. chemrxiv.orgchemrxiv.org
2D Layered Architectures: By linking these chains, 2D sheets can be constructed. The planarity of the bipyridine unit combined with intermolecular interactions like π–π stacking can facilitate the formation of stable layered materials. researchgate.netchemrxiv.orgchemrxiv.org
3D Metal-Organic Frameworks (MOFs): The ligand's ability to connect multiple metal centers in different directions makes it a candidate for creating robust, porous 3D frameworks. researchgate.net Such materials are highly sought after for applications in gas storage, separation, and catalysis.
Studies on analogous systems, such as Cd(II) coordination polymers constructed with bipyridine and multicarboxylate co-ligands, demonstrate the successful synthesis of 1D, 2D, and 3D architectures. chemrxiv.orgchemrxiv.orgrsc.orgrsc.org The specific structure obtained is often rationally controlled by the choice of metal ion, co-ligands, and solvothermal synthesis conditions. chemrxiv.orgchemrxiv.org The electronic and steric properties of the cyano-substituted bipyridine will play a critical role in dictating the final topology of these novel materials.
Expansion of Catalytic and Sensing Applications
The functionalization of the bipyridine scaffold with a cyano group provides a powerful tool for tuning the electronic and steric properties of the resulting metal complexes, opening doors to enhanced catalytic and sensing capabilities.
Catalytic Applications: Bipyridine ligands are mainstays in transition-metal catalysis. mdpi.comnih.gov The electron-withdrawing nature of the nitrile group in this compound can modulate the reactivity of the metal center in a coordinated complex. Future research will likely exploit this for various catalytic transformations. For example, rhodium(III) bipyridine complexes have been used in the hydrogenation of ketones, and the substituents on the ligand rings influence their activity. rsc.org Similarly, chiral bipyridine ligands are instrumental in developing highly enantioselective nickel-catalyzed reactions. researchgate.net There is significant potential in designing catalysts based on this compound for applications in:
Photocatalysis: Bipyridine-functionalized coordination polymers have demonstrated outstanding photocatalytic efficiency in the degradation of organic dyes under UVA irradiation. chemrxiv.org The band gap and electronic properties, which can be tuned by the ligand, are critical for this activity. chemrxiv.org Furthermore, organic photocatalysts based on cyanine-appended bipyridines have shown potential in cancer therapy by generating intracellular reactive oxygen species. acs.org
Cross-Coupling Reactions: Nickel and palladium complexes with bipyridine ligands are widely used for cross-electrophile coupling and other C-C bond-forming reactions. mdpi.comacs.org The electronic tuning afforded by the cyano group could lead to catalysts with improved selectivity and efficiency.
Sensing Applications: The bipyridine unit is an excellent chelator for metal ions, and its coordination often results in a measurable photophysical response, such as a change in fluorescence or absorbance. This makes bipyridine derivatives, including those with cyano groups, highly promising for the development of chemical sensors. chimicatechnoacta.ru
Metal Ion Detection: Research has shown that lanthanide-grafted bipyridine-based materials can act as selective luminescent sensors for metal ions like Cu²⁺, Co²⁺, and Fe³⁺. rsc.orgrsc.orgnih.govresearchgate.net The mechanism often involves fluorescence quenching upon ion binding. rsc.orgrsc.org Similarly, Cd(II) coordination polymers with bipyridine linkers have been used for the sensitive detection of Fe³⁺ and Zn²⁺. rsc.orgrsc.org
Small Molecule Sensing: Beyond metal ions, these materials can also detect organic molecules. For instance, lanthanide-incorporated bipyridine materials have shown excellent selectivity in sensing acetone (B3395972) through luminescence quenching. rsc.orgrsc.org
Table 2: Potential Sensing Applications for this compound Based Materials
| Analyte | Host Material/Complex | Principle of Detection | Potential Application |
|---|---|---|---|
| Cu²⁺, Fe³⁺, Co²⁺ | Lanthanide-grafted periodic mesoporous organosilicas (PMOs). rsc.orgrsc.org | Luminescence "turn-off" (quenching). rsc.org | Environmental monitoring, industrial process control. |
| Zn²⁺ | Cd(II) coordination polymers. rsc.orgrsc.org | Luminescence "turn-on" (enhancement). rsc.org | Biological imaging, environmental analysis. |
| Acetone | Lanthanide-grafted PMOs. rsc.orgrsc.org | Selective luminescence quenching compared to other solvents. rsc.org | Industrial safety, medical diagnostics. |
| pH | Europium-grafted PMOs. researchgate.net | Linear relationship between luminescence intensity and pH. researchgate.net | Chemical and biological process monitoring. |
Advanced Computational Methodologies for Prediction and Design
The rational design of new molecules and materials is increasingly driven by advanced computational methods, a trend that holds significant promise for accelerating research on this compound. In silico techniques allow for the prediction of molecular properties and reaction outcomes, guiding experimental efforts and saving considerable time and resources. acs.orgbakerlab.org
Future research will heavily rely on computational tools for:
Predicting Molecular Properties: Density Functional Theory (DFT) is a powerful tool used to optimize the ground state geometry and calculate the frontier molecular orbitals (HOMO/LUMO) of complex molecules. ias.ac.in These calculations provide insight into the electronic structure, stability, and potential reactivity of this compound and its metal complexes, which is crucial for predicting their photoluminescence and catalytic behavior. rsc.orgias.ac.in
Designing Novel Catalysts: Computational screening of virtual ligand libraries is becoming a key strategy for catalyst development. acs.org By correlating calculated ligand features with observed reaction outcomes, models can be built to predict the performance of new, untested ligands. acs.org This approach has been successfully used to design improved bipyridine ligands for nickel-catalyzed cross-coupling reactions, leading to a significant increase in selectivity. acs.org
Simulating Supramolecular Assembly: Computational methodologies like Rosetta are being used to design complex, self-assembling protein structures incorporating metal-bipyridine cores with near-atomic-level accuracy. bakerlab.orgpnas.org Similar principles can be applied to predict how this compound will assemble with metal ions, enabling the design of MOFs and coordination polymers with desired topologies and pore structures before their synthesis is attempted.
The synergy between computational prediction and experimental validation represents the future of materials discovery. For this compound, these methods will be indispensable for exploring its vast potential in a targeted and efficient manner. researchgate.netacs.org
Q & A
Q. What methodologies enable the integration of this compound moieties into functional polymers?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
